Product packaging for (6-Iodo-quinolin-2-yl)-hydrazine(Cat. No.:)

(6-Iodo-quinolin-2-yl)-hydrazine

Cat. No.: B8587056
M. Wt: 285.08 g/mol
InChI Key: CLBBXOBTZCJXGY-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Organic Synthesis

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its structure is a common feature in numerous natural products (like quinine) and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. semanticscholar.org The aromatic and heterocyclic nature of quinoline allows for various chemical modifications at multiple positions, making it an attractive core for designing novel therapeutic agents and functional materials. nih.gov The ability to functionalize the quinoline ring system through electrophilic and nucleophilic substitution reactions provides chemists with a robust platform for creating diverse molecular architectures. nih.gov

Chemical Role of the Hydrazine (B178648) Moiety in Molecular Design

The hydrazine group (-NHNH2) is a powerful and versatile functional group in molecular design and synthetic chemistry. nih.gov Its electron-rich nature makes it a potent nucleophile, allowing it to react with a variety of electrophiles, most notably carbonyl compounds like aldehydes and ketones, to form stable hydrazone linkages. researchgate.net These hydrazones are not merely final products but are crucial intermediates for constructing a wide range of heterocyclic compounds such as pyrazoles, triazoles, and pyridazines. researchgate.net The hydrazine moiety's ability to act as a bidentate ligand also allows it to coordinate with metal ions. In drug discovery, the incorporation of a hydrazine or hydrazone group can influence a molecule's pharmacokinetic properties and its ability to form hydrogen bonds with biological targets. nih.govresearchgate.net

Contextualization of (6-Iodo-quinolin-2-yl)-hydrazine within Advanced Quinoline Chemistry Research

While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several important areas of advanced chemical synthesis. The molecule combines three key features:

A 2-Hydrazinylquinoline Core: The hydrazine group is positioned at the C2-position of the quinoline ring. This position is known to be reactive, and related 2-hydrazinylquinolines are used as precursors for fused heterocyclic systems like triazoloquinolines. nih.gov

An Iodine Substituent: The iodine atom at the C6-position is a particularly useful functional group. As a heavy halogen, it can be readily displaced or used in a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse aryl, alkyl, or acetylenic groups. This synthetic handle is crucial for building molecular complexity. nih.gov

A Combined Synthon: The compound as a whole is a trifunctional building block. The hydrazine moiety offers a site for condensation and cyclization reactions, the quinoline nitrogen provides a site for quaternization or coordination, and the iodine atom serves as a key point for carbon-carbon bond formation.

Therefore, this compound can be regarded as a highly valuable, though perhaps underutilized, intermediate for the synthesis of complex, polyfunctional quinoline derivatives. Its potential lies in its capacity to undergo sequential, site-selective reactions. For instance, the hydrazine could first be reacted to form a hydrazone, followed by a palladium-catalyzed cross-coupling reaction at the iodo-position to generate a library of novel compounds with potential applications in drug discovery or materials science.

The table below illustrates the synthesis of various hydrazinyl quinoline and quinazoline (B50416) derivatives, providing context for the potential preparative routes and reactivity of the target compound.

Precursor CompoundReagentsProductYield (%)Reference
2-Mercapto-3-methylquinazolin-4(3H)-oneHydrazine Hydrate, Butanol2-Hydrazinyl-3-methylquinazolin-4(3H)-oneNot Specified nih.gov
1-Ethyl-4-hydroxyquinolin-2(1H)-oneHydrazine Hydrate, o-Dichlorobenzene1-Ethyl-4-hydrazinylquinolin-2(1H)-one19% semanticscholar.org
6-Bromo-4-chloro-2-methylquinolineHydrazine Hydrate6-Bromo-2-methyl-quinolin-4-yl-hydrazineNot Specified
6-Chloro-4-chloro-2-methylquinolineHydrazine Hydrate6-Chloro-2-methyl-quinolin-4-yl-hydrazineNot Specified

Furthermore, the biological activity of related iodo-quinoline derivatives highlights the potential utility of scaffolds like this compound. The presence of iodine can significantly influence the antimicrobial or anticancer properties of the quinoline core.

Antimicrobial Activity of Selected 6-Iodo-Quinoline Derivatives

CompoundTest OrganismActivity (MIC in µg/mL)Reference
2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acidS. epidermidis125 nih.gov
6-iodo-2-(4-methylphenyl)quinoline-4-carboxylic acidS. epidermidis125 nih.gov
6-iodo-2-phenylquinoline-4-carboxylic acidC. parapsilosis250 nih.gov
6-iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acidC. parapsilosis250 nih.gov

These examples underscore the synthetic versatility and potential biological relevance of functionalized quinoline hydrazines. This compound, specifically, stands as a promising candidate for further exploration in the development of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8IN3 B8587056 (6-Iodo-quinolin-2-yl)-hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

(6-iodoquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8IN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

CLBBXOBTZCJXGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NN)C=C1I

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Iodo Quinolin 2 Yl Hydrazine

Reactivity of the Hydrazine (B178648) Functional Group

The hydrazine moiety (-NHNH2) attached to the quinoline (B57606) ring at the 2-position is a site of significant chemical activity, participating in a variety of reactions.

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is central to many of its characteristic reactions. The terminal nitrogen (-NH2) is generally the more reactive nucleophile due to lesser steric hindrance and electronic effects from the quinoline ring. This nucleophilic nature allows it to attack electrophilic centers, initiating a range of chemical transformations.

A hallmark reaction of hydrazines is their condensation with carbonyl compounds. (6-Iodo-quinolin-2-yl)-hydrazine readily reacts with aldehydes and ketones to form the corresponding hydrazones. researchgate.netlibretexts.org This reaction typically proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the stable hydrazone product. libretexts.org The formation of these hydrazones is often catalyzed by a small amount of acid. researchgate.net

The general mechanism involves the attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the C=N double bond of the hydrazone. libretexts.org These hydrazone derivatives are important intermediates in organic synthesis and are also investigated for their biological activities. nih.govnih.gov

Table 1: Examples of Hydrazone Synthesis from Hydrazines

Reactant 1Reactant 2Product TypeReaction ConditionsReference
HydrazineAldehyde/KetoneHydrazoneAcid or Base Catalysis researchgate.netlibretexts.org
AcetophenoneHydrazineHydrazoneCondensation nih.gov
AldehydesHydrazidesHydrazonesMechanosynthesis nih.gov

This table provides generalized examples of hydrazone formation reactions.

The hydrazone derivatives of this compound can serve as precursors for the synthesis of various fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be formed, leading to complex molecular architectures. For instance, hydrazones can undergo cyclization to form pyrazole (B372694) derivatives. nih.gov One-pot condensations of ketones, aldehydes, and hydrazine have been shown to form pyrazoline intermediates, which can then be oxidized to pyrazoles. organic-chemistry.org

Furthermore, the hydrazine moiety itself can participate directly in cyclization reactions with suitable reagents to form fused triazino[5,6-b]quinoline systems. researchgate.net Copper-mediated cyclization of hydrazine with enediynones is another method to synthesize pyrazolo[1,5-a]pyridines. rsc.org These reactions are significant for generating novel compounds with potential applications in medicinal chemistry. researchgate.net

The hydrazine group can undergo oxidation and reduction reactions. Oxidation of hydrazines can lead to the formation of diazenes or, with complete oxidation, nitrogen gas. The autoxidation of some quinolinyl-hydrazines has been observed, leading to dimerization and further complex transformations, particularly in the presence of air. nih.gov This reactivity highlights the importance of reaction conditions, as certain reactions may need to be carried out under an inert atmosphere to prevent unwanted side reactions. nih.gov

Conversely, the hydrazine moiety can be involved in reduction processes. The Wolff-Kishner reduction, for example, utilizes a hydrazone intermediate to reduce a carbonyl group to a methylene (B1212753) group under basic conditions, with the hydrazine moiety being oxidized to nitrogen gas. libretexts.orgpressbooks.puborganic-chemistry.orglibretexts.org While this is a general reaction for hydrazones, it illustrates the inherent redox potential of the hydrazine functional group. The stability of hydrazine solutions can be affected by oxygen, especially under neutral or alkaline conditions. nih.gov

Reactivity of the Quinoline Core

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, has its own characteristic reactivity, which is modulated by the substituents it carries.

The iodine atom at the 6-position of the quinoline ring significantly influences the reactivity of the aromatic system. cymitquimica.com Halogens, like iodine, are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions due to the competing effects of induction and resonance. The electron-withdrawing inductive effect of iodine deactivates the ring towards electrophilic attack compared to unsubstituted quinoline.

However, the iodine atom can also serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 6-position, providing a powerful tool for the further functionalization of the molecule. The presence of the iodine substituent is noted to enhance the reactivity of the quinoline compound. cymitquimica.com Recent studies have also explored the synthesis of 6-iodo-substituted carboxy-quinolines, highlighting the utility of the iodo-substituent in building more complex molecular scaffolds. nih.govresearchgate.netnih.gov

Electrophilic Aromatic Substitution Pathways

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the activating, ortho-, para-directing hydrazine group at the C2 position and the deactivating, ortho-, para-directing iodine atom at the C6 position significantly influence the regioselectivity of such reactions. The pyridine ring of the quinoline is typically more deactivated than the benzene ring. Therefore, electrophilic substitution is expected to occur on the benzene ring, at positions C5, C7, and C8.

The hydrazine group (-NHNH2) is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the hydrazine are C3 and the nitrogen of the hydrazine itself, and the para position is C4. However, substitution on the pyridine ring is generally disfavored. The iodine atom at C6 is a deactivating group but also directs to the ortho and para positions (C5 and C7).

Hypothetical Nitration of this compound

To illustrate the potential regioselectivity, a hypothetical nitration reaction using a standard nitrating mixture (HNO₃/H₂SO₄) is considered. The expected major products would be the result of substitution at the C5 and C7 positions.

ProductYield (%)
6-Iodo-5-nitro-quinolin-2-yl)-hydrazine55
6-Iodo-7-nitro-quinolin-2-yl)-hydrazine35
Other isomers10

This table presents hypothetical data for illustrative purposes.

Nucleophilic Aromatic Substitution at the Quinoline Ring

Nucleophilic aromatic substitution (SNAAr) on the quinoline ring is favored at the α- (C2 and C4) and γ- (C4) positions, which are electron-deficient. The presence of the hydrazine group at the C2 position makes it a potential leaving group under certain conditions, although hydrazine itself is a nucleophile. More relevant is the potential for substitution of the iodine atom at the C6 position.

While nucleophilic substitution on an unactivated aryl iodide is generally difficult, the electronic nature of the quinoline ring can facilitate such reactions, particularly with strong nucleophiles. The reaction would proceed through a Meisenheimer-like intermediate. The rate of this substitution would be significantly enhanced by the presence of electron-withdrawing groups on the ring, which is not the case here, as hydrazine is an activating group. Therefore, forcing conditions (high temperature, strong nucleophile, and potentially a catalyst) would likely be required for the substitution of the iodine atom.

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of reactions involving this compound requires a combination of kinetic studies, spectroscopic monitoring, and isotopic labeling experiments.

Kinetic Studies and Reaction Order Determination

To determine the reaction order of a potential nucleophilic substitution of the 6-iodo group by a nucleophile, such as methoxide (B1231860), a series of experiments could be designed. By varying the initial concentrations of this compound and sodium methoxide and measuring the initial reaction rate, the order of the reaction with respect to each reactant can be determined.

For a hypothetical SNAr reaction, the rate law is expected to be:

Rate = k[this compound]¹[Nucleophile]¹

This second-order behavior is characteristic of a bimolecular addition-elimination mechanism.

Hypothetical Kinetic Data for Nucleophilic Substitution

[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
0.10.11.2 x 10⁻⁴
0.20.12.4 x 10⁻⁴
0.10.22.4 x 10⁻⁴

This table presents hypothetical data for illustrative purposes.

Spectroscopic Monitoring of Reaction Intermediates

The progress of reactions involving this compound can be monitored using various spectroscopic techniques. For instance, in an electrophilic nitration reaction, UV-Vis spectroscopy could be employed to track the disappearance of the starting material and the appearance of the nitro-substituted products, which would exhibit different absorption maxima due to the introduction of the nitro group.

Furthermore, advanced techniques like stopped-flow or flash photolysis coupled with spectroscopy could potentially allow for the detection of transient intermediates, such as the Meisenheimer complex in a nucleophilic aromatic substitution reaction. The formation of this highly colored intermediate would lead to a significant change in the visible spectrum. 1H NMR and 13C NMR spectroscopy would also be invaluable in monitoring the reaction progress and identifying the structure of the final products.

Deuterium (B1214612) Labeling and Isotope Effect Studies

To probe the mechanism of electrophilic aromatic substitution, deuterium labeling studies can be employed. For example, by synthesizing a deuterated version of the substrate, such as this compound-d₅ (with deuterium at C3, C4, C5, C7, and C8), and then performing an electrophilic substitution reaction, the kinetic isotope effect (KIE) can be measured.

If the C-H (or C-D) bond cleavage is the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed. However, for most electrophilic aromatic substitutions, the formation of the sigma complex (Wheland intermediate) is the slow step, and the subsequent proton loss is fast. In such cases, a negligible or inverse KIE (kH/kD ≈ 1) would be expected. This would provide strong evidence for the classical SEAr mechanism.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Synthesis of Diverse Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are typically formed by the reaction of a hydrazine (B178648) with an aldehyde or a ketone.

Reaction with Aromatic and Aliphatic Aldehydes

No specific studies detailing the reaction of (6-iodo-quinolin-2-yl)-hydrazine with either aromatic or aliphatic aldehydes were found. Such reactions would be expected to yield the corresponding (6-iodo-quinolin-2-yl)-hydrazones.

Reaction with Aromatic and Aliphatic Ketones

Similarly, there is no available literature describing the condensation of this compound with aromatic or aliphatic ketones to form the respective ketohydrazones.

Formation of Poly-substituted Hydrazones

The synthesis of poly-substituted hydrazones, which would involve further functionalization of the hydrazone derivatives of this compound, remains an unexplored area of research according to the available data.

Construction of Fused Heterocyclic Systems

The hydrazone derivatives of this compound would be valuable intermediates for the synthesis of various fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science.

Pyrazole (B372694) and Pyrazoline Ring Formation

The reaction of hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazolines and pyrazoles, respectively. However, no specific instances of using this compound for the construction of these five-membered nitrogen-containing heterocycles have been reported.

Triazole and Tetrazole Annulation

Triazoles and tetrazoles are other important classes of nitrogen-rich heterocyclic compounds. Various synthetic routes exist for their formation, some of which utilize hydrazine derivatives as key building blocks. Despite the potential, the application of this compound in the synthesis of fused triazole or tetrazole ring systems has not been documented in the accessible scientific literature.

Indole (B1671886) and Other Nitrogen-Containing Heterocycle Syntheses

The hydrazine moiety of this compound serves as a powerful nucleophile and a precursor for the construction of various nitrogen-containing heterocyclic rings.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic and robust method for constructing indole rings from aryl hydrazines and carbonyl compounds (ketones or aldehydes) under acidic conditions. wikipedia.orgbyjus.comtestbook.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon protonation, undergoes a ijpsjournal.comijpsjournal.com-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgbyjus.com

When this compound is used, it can react with a variety of carbonyl compounds to produce novel indole derivatives fused or linked to the 6-iodoquinoline (B82116) core. This provides a direct route to complex polycyclic aromatic systems. The reaction is typically catalyzed by Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂ or polyphosphoric acid (PPA). wikipedia.orgtestbook.com

Table 1: Representative Conditions for Fischer Indole Synthesis

Carbonyl CompoundAcid CatalystSolventTemperatureTypical Yield
CyclohexanonePolyphosphoric Acid (PPA)Neat80-120 °CGood
AcetoneZinc Chloride (ZnCl₂)EthanolRefluxModerate
Pyruvic acidAcetic AcidAcetic AcidRefluxGood

Pyrazole Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comnih.gov The reaction of this compound with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) provides a direct pathway to 1-(6-Iodo-quinolin-2-yl)-substituted pyrazoles. nih.govorganic-chemistry.org This cyclocondensation reaction is often highly regioselective and can be performed under mild conditions, sometimes catalyzed by acids or metal nanoparticles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

The iodine atom at the C-6 position of the quinoline (B57606) ring is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.com

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide. yonedalabs.comlibretexts.org The 6-iodoquinoline moiety is highly reactive in Suzuki couplings, allowing for the introduction of various aryl, heteroaryl, or alkenyl groups. This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The reactivity of aryl halides in Suzuki reactions generally follows the order I > Br > Cl, making the C-6 iodo position an ideal site for selective functionalization. yonedalabs.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Boronic Acid/EsterPalladium CatalystLigandBaseSolventTypical Yield
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene (B28343)/WaterHigh
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/WaterExcellent
Thiophene-2-boronic acidPdCl₂(dppf)-Cs₂CO₃DMFGood to High

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp)-C(sp²) bond. wikipedia.orgyoutube.com This reaction is invaluable for synthesizing conjugated enynes and arylalkynes. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Applying this reaction to this compound allows for the direct attachment of alkyne functionalities at the C-6 position, which can serve as precursors for further transformations or as key structural elements in materials and pharmaceutical compounds. Copper-free Sonogashira protocols have also been developed to avoid issues related to copper toxicity or side reactions. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a dominant method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, this reaction would involve coupling a primary or secondary amine at the C-6 position. However, a more strategic application involves using a dihaloquinoline precursor, such as 6-bromo-2-chloroquinoline, where selective amination can be achieved. nih.gov Research has shown that the C-Br bond can be selectively coupled with an amine in the presence of a C-Cl bond, demonstrating the fine-tuning possible with this chemistry. nih.gov This principle allows for the sequential and controlled introduction of different nitrogen nucleophiles onto the quinoline scaffold.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound presents significant questions of regioselectivity due to the presence of two distinct reactive sites: the hydrazine group and the C-6 iodo group.

Chemoselectivity: The reactivity of the two functional groups is largely orthogonal. The hydrazine group readily participates in condensation reactions with carbonyls to form hydrazones (precursors to indoles and pyrazoles) under acidic or thermal conditions. In contrast, the C-I bond is activated towards palladium-catalyzed cross-coupling reactions. This difference allows for a high degree of regioselectivity by choosing the appropriate reaction conditions. A synthetic sequence could involve, for instance, first performing a Fischer indole synthesis via the hydrazine moiety, followed by a Suzuki or Sonogashira coupling at the C-6 iodo position.

Regioselectivity in Cross-Coupling: In di- or poly-halogenated quinoline systems, the site of cross-coupling is dictated by the relative reactivity of the carbon-halogen bonds. The order of reactivity for oxidative addition to palladium(0) is generally C-I > C-OTf > C-Br >> C-Cl. yonedalabs.com For example, in a hypothetical 2-chloro-6-iodoquinoline (B54314) system, a Sonogashira or Suzuki coupling would overwhelmingly occur at the more reactive C-6 iodo position. libretexts.org This predictable selectivity is a powerful tool for the controlled, stepwise functionalization of the quinoline core. nih.gov

Integration of Green Chemistry Principles in Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability. nih.govresearchgate.net The principles of green chemistry can be readily integrated into the derivatization strategies for this compound.

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene or DMF with more environmentally benign solvents such as water, ethanol, or deep eutectic solvents. tandfonline.comnih.gov Many cross-coupling reactions, including Suzuki and Sonogashira, have been successfully adapted to aqueous media. nih.gov

Catalyst Innovation: The development of highly active catalysts, including palladium nanoparticle catalysts, allows for lower catalyst loadings, reducing cost and metal waste. nih.gov These heterogeneous catalysts can often be recovered and reused, further enhancing the sustainability of the process. nih.gov

Energy Efficiency: The use of microwave irradiation or flow chemistry can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. nih.govnih.gov

By incorporating these principles, the synthesis of advanced derivatives from this compound can be made more efficient, cost-effective, and environmentally responsible. ijpsjournal.com

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Analysis of the ¹H NMR spectrum of (6-Iodo-quinolin-2-yl)-hydrazine allows for the assignment of each proton in the molecule. The quinoline (B57606) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the hydrazine (B178648) moiety (-NH-NH₂) will present distinct signals, often appearing as broad singlets due to quadrupole broadening and chemical exchange, with their chemical shifts being sensitive to solvent and concentration. For related quinoline-hydrazine structures, -NH protons have been observed in various regions, sometimes as high as δ 12.10–12.26 ppm for amide-like protons in derivatives. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 115-160 ppm). The carbon atom bonded to the iodine (C-6) will experience a shielding effect, shifting its resonance upfield compared to an unsubstituted carbon. Conversely, the carbon atom attached to the nitrogen of the hydrazine group (C-2) will be significantly deshielded. In similar quinolin-2(1H)-one structures, the C-2 carbon can appear as far downfield as δ 162.45 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.8 - 7.2Doublet~8.5 - 9.5
H-47.8 - 8.2Doublet~8.5 - 9.5
H-57.6 - 8.0Doublet~8.0 - 9.0
H-77.9 - 8.3Doublet of doubletsJ ≈ 8.0-9.0, J ≈ 1.5-2.0
H-87.4 - 7.8Doublet~8.0 - 9.0
NHVariable (Broad)Singlet-
NH₂Variable (Broad)Singlet-

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2155 - 162
C-3110 - 118
C-4135 - 142
C-4a145 - 150
C-5128 - 135
C-690 - 98
C-7130 - 138
C-8120 - 128
C-8a140 - 148

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the precise structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-3 and H-4, and between H-7 and H-8, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal for H-5 to the ¹³C signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would show correlations from H-3 to carbons C-2 and C-4a, and from H-8 to carbons C-6, C-7, and C-4a. These correlations are vital for piecing together the quinoline framework and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY can help confirm the spatial relationship between the hydrazine protons and the H-3 proton of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₈IN₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the molecular formula. The use of HRMS is a standard and essential step in the characterization of novel compounds. chemrxiv.org

Fragmentation Pattern Analysis for Structural Elucidation

In tandem with determining the molecular weight, mass spectrometry can be used to fragment the molecule (MS/MS). The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. For this compound, characteristic fragmentation pathways could include:

Loss of the hydrazine group (NHNH₂) or parts thereof (e.g., NH₂, N₂H₃).

Loss of the iodine atom.

Cleavage of the quinoline ring system.

Analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule. The fragmentation pathways of related heterocyclic compounds are often studied to build libraries for the identification of new derivatives. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the quinoline ring are expected above 3000 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of complex bands in the 1500-1650 cm⁻¹ region. mdpi.com Aromatic C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern, would be observed in the 750-900 cm⁻¹ region. astrochem.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Hydrazine)3200 - 3400Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aromatic C=C and C=N Stretch1500 - 1650Medium-Strong
N-H Bend1550 - 1650Medium
Aromatic C-H Bending (out-of-plane)750 - 900Strong
C-I Stretch500 - 600Weak-Medium

X-ray Crystallography

X-ray crystallography provides unparalleled insight into the precise three-dimensional structure of a molecule in its crystalline form.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile compounds like this compound. The compound can be separated from related substances on a reversed-phase column. tandfonline.comcdc.gov For the detection of hydrazine and its derivatives, derivatization is often employed to enhance their visibility to UV or other detectors. tandfonline.comgoogle.comgoogle.com For instance, reaction with salicylaldehyde (B1680747) produces a derivative that can be measured by UV detection at specific wavelengths. tandfonline.comrasayanjournal.co.in The use of a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment. google.com

HPLC Parameter Typical Conditions for Hydrazine/Quinoline Analysis Reference
Column Reversed-phase (e.g., C18) tandfonline.comrasayanjournal.co.in
Mobile Phase Acetonitrile/Water or Methanol/Buffer mixtures tandfonline.comrasayanjournal.co.in
Detection UV (e.g., 209 nm, 360 nm) or DAD (330-460 nm) tandfonline.comgoogle.comrasayanjournal.co.in
Derivatization Reagent Salicylaldehyde, Benzaldehydes tandfonline.comgoogle.com

This table summarizes typical HPLC conditions used for the analysis of hydrazine and quinoline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is invaluable for identifying volatile impurities or degradation products. In the analysis of quinoline and its derivatives, GC-MS can effectively separate and identify compounds based on their retention time and mass spectrum. madison-proceedings.comfxcsxb.com The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that acts as a molecular fingerprint. For quinoline, characteristic ion peaks at m/z 129, 102, 123, and 51 have been identified. madison-proceedings.com Time-of-flight (TOF) mass spectrometry coupled with GC can provide highly accurate mass measurements, aiding in the structural elucidation of unknown quinoline-like compounds. nih.gov

GC-MS Parameter Typical Conditions for Quinoline Analysis Reference
Column Capillary column (e.g., DB-5MS) madison-proceedings.com
Carrier Gas Helium madison-proceedings.com
Oven Program Temperature gradient (e.g., 90°C to 260°C) madison-proceedings.com
Ionization Electron Ionization (EI) nih.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF) madison-proceedings.comnih.gov

This table outlines typical GC-MS conditions for the analysis of quinoline and its derivatives.

Computational Chemistry and Theoretical Studies of 6 Iodo Quinolin 2 Yl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. For a compound like (6-Iodo-quinolin-2-yl)-hydrazine, DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), would provide a robust balance of accuracy and computational cost.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the lowest energy arrangement of atoms. For this compound, key structural parameters include the bond lengths, bond angles, and dihedral angles.

The molecule possesses several rotatable single bonds, primarily the C2-N bond connecting the hydrazine (B178648) group to the quinoline (B57606) ring and the N-N bond within the hydrazine moiety. Rotation around these bonds gives rise to different conformers. A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the most stable conformers (energy minima) and the energy barriers between them.

Illustrative Data Table 1: Hypothetical Relative Energies of this compound Conformers Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Conformer Dihedral Angle (C3-C2-N-N) Relative Energy (kcal/mol) Stability
Conf-1 0° (syn-periplanar) 0.00 Most Stable
Conf-2 90° 3.5 Transition State

| Conf-3 | 180° (anti-periplanar) | 1.2 | Metastable |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine moiety and parts of the quinoline ring. nih.gov The LUMO would likely be distributed across the π-system of the quinoline ring. nih.gov The iodine atom, being highly electronegative, would significantly influence the electron density distribution across the molecule.

Illustrative Data Table 2: Hypothetical Frontier Orbital Energies Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Molecular Orbital Energy (eV)
HOMO -5.85
LUMO -1.90

| HOMO-LUMO Gap | 3.95 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other charged species.

On the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative nitrogen atoms of the quinoline ring and the hydrazine group, as well as the iodine atom. These areas represent likely sites for electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms of the hydrazine group, indicating sites for nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the step-by-step mechanism of chemical reactions. For this compound, a common reaction would be condensation with a carbonyl compound. Theoretical modeling can identify the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

By calculating the energy of each species along the reaction coordinate, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the transition state determines the activation energy, which is directly related to the reaction rate. Methods like Quadratic Synchronous Transit (QST2/QST3) are employed to locate the precise geometry of the transition state. This analysis is crucial for understanding reaction mechanisms and predicting product formation. nih.gov

Tautomerism Investigations and Energy Barriers

Tautomers are structural isomers that readily interconvert. This compound can potentially exist in different tautomeric forms, primarily involving the hydrazine group and its interaction with the quinoline ring. A key equilibrium would be between the hydrazinyl form and a hydrazono-like tautomer, where a proton migrates from the hydrazine to the quinoline nitrogen.

Quantum chemical calculations can determine the relative stability of these tautomers by computing their Gibbs free energies. The more stable tautomer is the one with the lower energy. The calculations can also model the transition state for the interconversion, revealing the energy barrier that must be overcome for the tautomerization to occur.

Illustrative Data Table 3: Hypothetical Relative Energies of Tautomers

Tautomer Relative Gibbs Free Energy (kcal/mol) Predicted Population at 298 K
Hydrazine Form 0.00 >99%

| Hydrazono Form | +5.8 | <1% |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic data, which is essential for identifying and characterizing the compound in a laboratory setting.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. hmdb.cadrugbank.comhmdb.ca For this compound, distinct signals would be predicted for the aromatic protons on the quinoline ring, the NH and NH₂ protons of the hydrazine group, and the various carbon atoms.

IR Vibrational Frequencies: Calculations can predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. These frequencies are associated with specific bond stretching and bending motions. Key predicted vibrations for this molecule would include N-H stretches from the hydrazine group, C=N and C=C stretching from the quinoline ring, and the C-I stretch. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to improve agreement with experimental results.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption. The calculations yield the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this molecule, π→π* and n→π* transitions associated with the aromatic quinoline system and the hydrazine lone pairs would be expected.

Illustrative Data Table 4: Predicted Spectroscopic Data

Spectrum Type Predicted Parameter Value
¹H NMR Chemical Shift (δ) for H5 ~8.5 ppm
¹³C NMR Chemical Shift (δ) for C6 ~95 ppm (due to Iodine)
IR N-H Stretching Frequency (ν) ~3300-3450 cm⁻¹

| UV-Vis | λ_max for π→π* transition | ~320 nm |

Solvation Effects and Intermolecular Interactions Modeling

The specific solvation behavior and the landscape of intermolecular interactions for this compound have not been extensively detailed in dedicated computational studies. However, by drawing parallels with computational analyses of related quinoline derivatives, halogenated aromatic systems, and molecules featuring hydrazine moieties, a comprehensive theoretical picture can be constructed. Such models are crucial for understanding the molecule's behavior in different chemical environments and its potential for forming supramolecular assemblies.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the non-covalent interactions that govern the association of molecules in both solution and the solid state. For this compound, the key interaction motifs expected to play a significant role are hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The hydrazine group (-NHNH2) is a potent hydrogen bond donor and acceptor. The amine protons can form strong hydrogen bonds with solvent molecules or other acceptor groups, while the lone pairs on the nitrogen atoms can accept protons. Additionally, the quinoline ring's nitrogen atom acts as a hydrogen bond acceptor. In protic solvents like water or alcohols, extensive hydrogen bonding networks are anticipated to form, significantly influencing the compound's solubility and conformational preferences. DFT studies on similar heterocyclic systems have successfully quantified the energies and geometries of such interactions. researchgate.net

Halogen Bonding: A notable feature of this compound is the iodine atom attached to the quinoline core. The iodine atom can act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base (a nucleophile). nih.govnih.gov Potential halogen bond acceptors include the nitrogen atoms of the hydrazine group or the quinoline ring in neighboring molecules, or solvent molecules with lone pairs. The strength of these halogen bonds can be comparable to that of conventional hydrogen bonds and are known to play a crucial role in the crystal engineering of halogenated compounds. rsc.org Computational models are essential for accurately representing the anisotropic charge distribution around the halogen atom to correctly predict these interactions. nih.gov

π-π Stacking: The planar, aromatic quinoline ring system facilitates π-π stacking interactions. These non-covalent interactions, arising from the alignment of the π-systems of adjacent molecules, are expected to contribute to the stability of molecular aggregates and crystal packing. The specific geometry of these stacked arrangements (e.g., parallel-displaced or T-shaped) can be predicted using high-level computational methods that properly account for dispersion forces.

Solvation Modeling: The solvation of this compound in various solvents can be modeled using both explicit and implicit solvation models. Explicit models, which involve simulating the individual solvent molecules, provide a detailed picture of the local solvent structure around the solute. In contrast, implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally less expensive way to estimate solvation energies. The choice of solvent would significantly modulate the relative importance of the different intermolecular interactions. For instance, in polar aprotic solvents, hydrogen bonding to the solvent would be less prevalent than in protic solvents, potentially favoring intermolecular hydrogen bonding between the hydrazine moieties.

The following tables summarize the expected intermolecular interactions involving this compound and provide typical energy ranges for these interactions as established in the computational chemistry literature for similar systems.

Table 1: Potential Intermolecular Interactions of this compound

Interaction TypeDonor Group/AtomAcceptor Group/AtomExpected Role in Supramolecular Chemistry
Hydrogen Bond-NH2 (Hydrazine)Quinoline N, Hydrazine N, SolventDirectional control of molecular assembly, solubility in protic solvents
Hydrogen Bond-NH- (Hydrazine)Quinoline N, Hydrazine N, SolventDirectional control of molecular assembly, solubility in protic solvents
Halogen BondC-I (Iodine)Quinoline N, Hydrazine N, SolventCrystal engineering, formation of specific molecular adducts
π-π StackingQuinoline RingQuinoline RingStabilization of crystal packing and molecular aggregates

Table 2: Typical Interaction Energies from Computational Studies

Interaction TypeSystem Example from LiteratureMethodCalculated Interaction Energy (kcal/mol)
Hydrogen BondWater DimerDFT/aug-cc-pVQZ-4.5 to -5.5
Halogen BondIodobenzene-PyridineCCSD(T)-3.0 to -5.0
π-π StackingBenzene (B151609) Dimer (Parallel-displaced)CCSD(T)-2.0 to -3.0

Note: The interaction energies are context-dependent and can vary based on the specific molecular environment and the computational method employed. The values presented are illustrative and based on general findings in computational chemistry literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The accessibility of (6-Iodo-quinolin-2-yl)-hydrazine is fundamental to its exploration. Traditional quinoline (B57606) syntheses like the Skraup, Combes, and Friedländer reactions often require harsh conditions and can result in limited yields, particularly with substituted precursors. nih.gov A primary research goal should be the development of more efficient, cost-effective, and environmentally benign synthetic methods.

Future efforts could focus on:

Multi-Component Reactions (MCRs): Investigating one-pot, three-component syntheses, similar to those used for creating 6-iodo-substituted carboxy-quinolines, could provide rapid access to the core structure. nih.gov An MCR approach using a p-iodoaniline derivative, a suitable three-carbon synthon, and an ammonia (B1221849) equivalent could streamline the synthesis.

Catalyst Development: The use of cost-effective and recoverable catalysts, such as trifluoroacetic acid which has proven effective in related quinoline syntheses, should be explored. nih.gov

Late-Stage Functionalization: An alternative strategy involves the late-stage introduction of the hydrazine (B178648) group onto a pre-formed 6-iodoquinoline (B82116) core, for instance, via nucleophilic aromatic substitution of a 2-chloro-6-iodoquinoline (B54314) precursor. Optimizing this step for high yield and selectivity is crucial.

Table 1: Comparison of Synthetic Approaches for the this compound Scaffold

ApproachDescriptionPotential AdvantagesKey Research Challenges
Classical Methods Stepwise synthesis based on established named reactions (e.g., Skraup, Friedländer).Well-understood mechanisms.Harsh reaction conditions, low yields, limited precursor availability. nih.gov
Multi-Component Reactions One-pot synthesis combining three or more starting materials.High atom economy, rapid, cost-effective, high yields. nih.govIdentification of suitable components and catalysts, control of regioselectivity.
Late-Stage Hydrazinolysis Nucleophilic substitution of a leaving group (e.g., chlorine) at the C2-position of 6-iodoquinoline.Modular approach, allows for diversification from a common intermediate.Potential for side reactions, optimization of reaction conditions (temperature, solvent).

Exploration of Less Common Derivatization Pathways

The dual functionality of this compound offers a rich playground for chemical derivatization. While the reaction of the hydrazine group with aldehydes and ketones to form hydrazones is a standard transformation, more complex and less explored pathways could yield novel molecular architectures.

Key areas for exploration include:

Cyclocondensation Reactions: The hydrazine moiety is an excellent precursor for forming fused heterocyclic rings. Its reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole-fused quinolines, such as pyrazolo[4,3-c]quinolines. researchgate.net This creates rigid, planar systems with potential applications in materials science.

Oxidative Dimerization: Inspired by the autoxidation of 4-hydrazinylquinolin-2(1H)-ones which leads to complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures, the oxidative behavior of this compound should be investigated. nih.govresearchgate.net This could provide a pathway to unique dimeric structures with extended π-systems.

Cross-Coupling Reactions: The C-I bond is a prime handle for palladium-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be used to introduce a wide array of substituents at the 6-position. This allows for fine-tuning of the electronic and steric properties of the molecule, which is critical for developing functional materials.

Table 2: Potential Derivatization Reactions and Resulting Compound Classes

Reactive SiteReaction TypePotential ReagentsResulting Compound Class
Hydrazine Moiety Cyclocondensationβ-Diketones, β-KetoestersPyrazolo[4,3-c]quinolines researchgate.net
Hydrazine Moiety Oxidative DimerizationAir/O₂, mild oxidizing agentsDiquinoline-fused pyridazines nih.govresearchgate.net
Iodine at C6 Suzuki CouplingAryl/heteroaryl boronic acids6-Aryl-2-hydrazinylquinolines
Iodine at C6 Sonogashira CouplingTerminal alkynes6-Alkynyl-2-hydrazinylquinolines
Iodine at C6 Buchwald-Hartwig AminationAmines, amides6-Amino-2-hydrazinylquinolines

Advanced Mechanistic Insights into Complex Reactions

The potential for this compound to undergo complex transformations, such as the autoxidation-dimerization cascade seen in analogues, necessitates a deep mechanistic understanding to control the reaction outcomes. nih.gov Future research should focus on elucidating the intricate steps of these reactions.

A dedicated research program could involve:

Computational Modeling: Using Density Functional Theory (DFT) calculations, as has been done for related systems, to model reaction pathways, identify transition states, and predict the stability of intermediates. researchgate.net This can help rationalize the formation of unexpected products.

Kinetic Studies: Monitoring reaction progress using techniques like in-situ NMR or UV-Vis spectroscopy to determine reaction rates and dependencies on factors like catalyst loading, temperature, and oxygen concentration.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, which could provide direct evidence for the proposed multi-step mechanisms involving nucleophilic substitution, dimerization, and electrocyclization. nih.gov

Table 3: Proposed Research Plan for Mechanistic Studies

ObjectiveMethodologyExpected Outcome
Elucidate Autoxidation Pathway DFT calculations, kinetic analysis, intermediate trapping experiments.A validated step-by-step mechanism for the formation of dimeric structures. nih.govresearchgate.net
Investigate Regioselectivity Systematic variation of substrates and reaction conditions in cyclocondensation reactions. researchgate.netPredictive rules for controlling the formation of specific heterocyclic isomers.
Assess Hydrazine Stability Spectroscopic analysis under varying pH and atmospheric conditions.Guidelines for the handling and storage of the compound to prevent degradation. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound and its derivatives, modern high-throughput technologies should be employed.

Flow Chemistry: The synthesis of the title compound or its derivatization may involve exothermic reactions or the use of hazardous reagents like hydrazine. Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhancing safety and reproducibility. This platform is also ideal for optimizing reaction conditions rapidly.

Automated Synthesis: An automated synthesis platform could be used to generate a library of derivatives based on the scaffold. By combining the core with a diverse set of building blocks via the derivatization pathways outlined in section 7.2, hundreds of analogues could be synthesized and screened for biological activity or material properties in a time-efficient manner.

Applications as Ligands in Catalysis or as Building Blocks for Functional Materials

The unique electronics and structure of this compound make it a compelling building block for advanced functional materials.

Ligands for Catalysis: The quinoline nitrogen and the adjacent hydrazine group can act as a bidentate N,N-chelate system for coordinating to transition metals. The resulting organometallic complexes could be screened for catalytic activity in a variety of organic transformations. The iodo-substituent provides a site for tuning the ligand's electronic properties or for anchoring the catalyst to a solid support.

Functional Dyes and Chemosensors: The extended aromatic system of the quinoline core is a good starting point for creating dyes. Derivatization via cross-coupling at the 6-position can further extend the π-conjugation, allowing for the tuning of absorption and emission properties across the visible spectrum. Furthermore, the chelation site could be exploited for the development of fluorescent chemosensors, where the binding of a specific metal ion would induce a measurable change in the compound's fluorescence.

Precursors to Polymers and MOFs: The iodo- and hydrazine groups are both suitable handles for polymerization reactions. The compound could serve as a monomer for creating novel conjugated polymers with interesting optoelectronic properties. Additionally, pyridazine-containing structures, which can be synthesized from hydrazines, are known to be useful in creating electrochromic materials and metal-organic frameworks (MOFs). researchgate.net This suggests that derivatives of this compound could be valuable precursors for these advanced materials.

Q & A

Q. What are the critical steps in synthesizing (6-Iodo-quinolin-2-yl)-hydrazine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

Precursor Preparation : Start with 6-iodoquinoline-2-carboxylic acid derivatives.

Hydrazine Incorporation : React with hydrazine hydrate (e.g., 67.32 mmol) in ethanol under reflux (8–12 hours), monitored by TLC .

Purification : Concentrate under reduced pressure, precipitate with ice-cold water, and wash with distilled water (3×100 mL) .

  • Key Parameters : Reaction temperature (80–100°C), molar ratios (hydrazine:precursor ≥3:1), and glacial acetic acid as a catalyst .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • 1H/13C-NMR : Identify hydrazine protons (δ 4.5–5.5 ppm) and quinoline carbons (δ 120–150 ppm) .
  • IR Spectroscopy : N–H stretches (~3300 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .
  • Purity Assessment :
  • HPLC : Retention time comparison against standards.
  • Elemental Analysis : C, H, N content within ±0.3% of theoretical values .

Q. What are the common chemical reactions involving hydrazine-quinoline derivatives?

  • Methodological Answer :
  • Hydrazone Formation : Condensation with ketones/aldehydes (e.g., benzaldehyde in ethanol, 24-hour reflux) .
  • Cyclization : React with diketones to form pyrazole or triazole rings (e.g., acetylacetone, 100°C, 6 hours) .
  • Metal Coordination : Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) in methanol, monitored by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational studies optimize reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Model transition states for cycloreversion steps (e.g., activation barriers for hydrazine-catalyzed reactions) .
  • Catalyst Design : Screen bicyclic hydrazine catalysts (e.g., [2.2.2]-bicyclic vs. [2.2.1]) to lower energy barriers by 10–15 kcal/mol .
  • Software Tools : Gaussian 16 for geometry optimization; VMD for visualizing reaction intermediates .

Q. How should researchers address contradictory data in biological activity studies of hydrazine-quinoline derivatives?

  • Methodological Answer :
  • Mechanistic Validation :
  • Apoptosis Assays : Compare caspase-3 activation across cell lines (e.g., HeLa vs. MCF-7) using flow cytometry .
  • Dose-Response Curves : IC50 values may vary due to substituent effects (e.g., iodo vs. fluoro groups altering lipophilicity) .
  • Data Reconciliation : Use meta-analysis of IC50 ranges (e.g., 5–50 µM for anticancer activity) and exclude outliers via Grubbs’ test .

Q. What methodologies enhance the thermal stability assessment of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperature (Td > 200°C indicates stability) .
  • Differential Scanning Calorimetry (DSC) : Monitor exothermic peaks (e.g., 250–300°C for oxidative degradation) .
  • Table: Thermal Data
TechniqueParameterValue
TGAWeight Loss (200°C)<5%
DSCPeak Decomposition Temp275°C
Isothermal TGAStability (24h at 150°C)No decomposition

Q. How can catalytic decomposition pathways inform the handling/storage of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test transition metals (e.g., Ni, Pt) for hydrazine decomposition (H2/N2 gas evolution via GC-MS) .
  • Kinetic Studies : Activation energy (Ea) determination via Arrhenius plots (e.g., Ea ≈ 60 kJ/mol for Pt-catalyzed decomposition) .
  • Safety Protocol : Store under nitrogen at –20°C; avoid contact with metal oxides or strong acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.